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Compound of Interest

Compound Name: Cy3-PEG3-Azide

Cat. No.: B12370464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy3-PEG3-Azide, a

fluorescent probe widely used for the specific labeling of biomolecules. This document details

the core principles of its application, experimental protocols for labeling proteins and nucleic

acids, and its utility in various research contexts.

Introduction to Cy3-PEG3-Azide
Cy3-PEG3-Azide is a fluorescent labeling reagent comprised of three key components: the

cyanine 3 (Cy3) fluorophore, a polyethylene glycol (PEG) spacer, and a terminal azide group.

The Cy3 dye is a bright and photostable fluorophore that emits in the orange-red region of the

visible spectrum, making it suitable for a wide range of fluorescence-based applications.[1][2]

The hydrophilic PEG spacer enhances the water solubility of the molecule and minimizes steric

hindrance, facilitating its interaction with target biomolecules.[3][4] The azide functional group is

the reactive handle that enables the covalent attachment of the dye to other molecules through

highly specific and efficient bioorthogonal "click chemistry" reactions.[1]

The primary application of Cy3-PEG3-Azide is in the fluorescent labeling of proteins and

nucleic acids that have been modified to contain a complementary alkyne group. This specific

and efficient ligation chemistry allows for the precise attachment of the Cy3 fluorophore to the

biomolecule of interest, enabling its visualization and tracking in various experimental setups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12370464?utm_src=pdf-interest
https://www.benchchem.com/product/b12370464?utm_src=pdf-body
https://www.benchchem.com/product/b12370464?utm_src=pdf-body
https://www.benchchem.com/product/b12370464?utm_src=pdf-body
https://www.alfa-chemistry.com/resources/a-comprehensive-guide-to-cyanine-3-properties-binding-mechanisms-and-applications.html
https://www.assaygenie.com/blog/cy3-wavelength
https://broadpharm.com/product/bp-23021
https://broadpharm.com/product/bp-22325
https://www.alfa-chemistry.com/resources/a-comprehensive-guide-to-cyanine-3-properties-binding-mechanisms-and-applications.html
https://www.benchchem.com/product/b12370464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical and Spectroscopic Properties
The performance of a fluorescent probe is dictated by its physicochemical and spectroscopic

characteristics. The key properties of Cy3-PEG3-Azide are summarized in the table below.

Property Value Reference

Excitation Maximum (λex) ~555 nm

Emission Maximum (λem) ~570 nm

Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹

Molecular Weight Varies by manufacturer

Solubility Water, DMSO, DMF

Labeling Chemistry: The Power of Click Chemistry
Cy3-PEG3-Azide is primarily utilized in two types of "click chemistry" reactions for biomolecule

labeling: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-

Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely

used reaction that involves the formation of a stable triazole linkage between an azide (on the

Cy3-PEG3-Azide) and a terminal alkyne (on the target biomolecule). The reaction is catalyzed

by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing

agent like sodium ascorbate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry

reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a

terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed

efficiently without the need for a cytotoxic copper catalyst, making it ideal for labeling in living

cells.

Below is a diagram illustrating the general principle of click chemistry for biomolecule labeling.
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General workflow of biomolecule labeling via click chemistry.

Experimental Protocols
This section provides detailed protocols for labeling proteins and nucleic acids with Cy3-PEG3-
Azide using copper-catalyzed click chemistry. These protocols are intended as a starting point

and may require optimization for specific applications.

Labeling of Alkyne-Modified Proteins
This protocol describes the labeling of a protein that has been modified to contain an alkyne

group.

Materials:

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

Cy3-PEG3-Azide

Dimethyl sulfoxide (DMSO)

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Sodium ascorbate
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Desalting column or dialysis cassette for purification

Procedure:

Prepare Stock Solutions:

Dissolve Cy3-PEG3-Azide in DMSO to a final concentration of 10 mM.

Prepare a 20 mM solution of CuSO₄ in water.

Prepare a 100 mM solution of THPTA in water.

Prepare a fresh 100 mM solution of sodium ascorbate in water immediately before use.

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-modified protein (typically 1-5 mg/mL) with

the Cy3-PEG3-Azide stock solution. A 5- to 20-fold molar excess of the dye over the

protein is recommended as a starting point.

Add the THPTA solution to the reaction mixture to a final concentration of 1 mM.

Add the CuSO₄ solution to a final concentration of 1 mM.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final

concentration of 5 mM.

Incubation:

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The

incubation time may need to be optimized.

Purification:

Remove the unreacted Cy3-PEG3-Azide and other small molecules by passing the

reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a

suitable buffer.
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The following diagram outlines the experimental workflow for protein labeling.
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Workflow for labeling alkyne-modified proteins with Cy3-PEG3-Azide.

Labeling of Alkyne-Modified Nucleic Acids (DNA/RNA)
This protocol is suitable for labeling alkyne-modified DNA or RNA oligonucleotides.

Materials:

Alkyne-modified oligonucleotide

Cy3-PEG3-Azide

DMSO

Copper(II)-TBTA complex or separate CuSO₄ and TBTA ligand

Sodium ascorbate

Ethanol or isopropanol for precipitation

Sodium acetate (for DNA) or lithium perchlorate (for oligonucleotides)

Procedure:

Prepare Oligonucleotide Solution:

Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

Reaction Setup:

In a microcentrifuge tube, add the oligonucleotide solution.

Add a 1.5 to 3-fold molar excess of Cy3-PEG3-Azide (from a 10 mM stock in DMSO).

Add the copper-TBTA catalyst solution to a final concentration of approximately 0.5 mM.

Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the

reaction.

Incubation:
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Incubate the reaction at room temperature overnight, protected from light.

Precipitation and Purification:

For DNA: Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of

cold ethanol.

For oligonucleotides: Add a 4-fold excess volume of 3% lithium perchlorate in acetone.

Incubate at -20°C for at least 30 minutes.

Centrifuge to pellet the labeled nucleic acid.

Wash the pellet with 70% ethanol (for DNA) or acetone (for oligonucleotides).

Air-dry the pellet and resuspend in a suitable buffer.

Further purification can be performed using methods like PAGE or HPLC.

The following diagram illustrates the workflow for nucleic acid labeling.
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Workflow for labeling alkyne-modified nucleic acids.
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Applications in Research
Cy3-labeled proteins and nucleic acids are invaluable tools in a wide array of research

applications.

Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or living cells to

study their localization, trafficking, and dynamics.

Fluorescence In Situ Hybridization (FISH): Cy3-labeled nucleic acid probes are used to

detect specific DNA or RNA sequences within cells and tissues.

Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Cy3-labeled antibodies

enable the detection and localization of specific proteins in tissue sections and cultured cells.

Flow Cytometry: Labeled cells or particles can be analyzed and sorted based on their

fluorescence intensity.

Förster Resonance Energy Transfer (FRET): Cy3 can serve as a donor or acceptor

fluorophore in FRET-based assays to study molecular interactions and conformational

changes.

The versatility of Cy3-PEG3-Azide and the specificity of click chemistry make it a powerful tool

for researchers in cell biology, molecular biology, and drug development to fluorescently label

and study biomolecules with high precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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